molecular formula C14H21NO5S B2487700 N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide CAS No. 1215634-59-5

N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2487700
CAS No.: 1215634-59-5
M. Wt: 315.38
InChI Key: IYOIFUXDVKLNDF-UHFFFAOYSA-N
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Description

N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide is an organic compound that features a cyclopentyl group, a benzenesulfonamide moiety, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide typically involves the following steps:

    Formation of the cyclopentyl intermediate: The cyclopentyl group is synthesized through cyclization reactions involving appropriate starting materials.

    Attachment of the benzenesulfonamide moiety: This step involves the reaction of the cyclopentyl intermediate with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-hydroxycyclohexyl)methyl)-3,4-dimethoxybenzenesulfonamide
  • N-((1-hydroxycyclopropyl)methyl)-3,4-dimethoxybenzenesulfonamide
  • N-((1-hydroxycyclobutyl)methyl)-3,4-dimethoxybenzenesulfonamide

Uniqueness

N-((1-hydroxycyclopentyl)methyl)-3,4-dimethoxybenzenesulfonamide is unique due to its specific cyclopentyl ring structure, which imparts distinct steric and electronic properties compared to its cyclohexyl, cyclopropyl, and cyclobutyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-19-12-6-5-11(9-13(12)20-2)21(17,18)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOIFUXDVKLNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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